molecular formula C8H7NO6S B1292033 3-Methanesulfonyl-5-nitrobenzoic acid CAS No. 58123-66-3

3-Methanesulfonyl-5-nitrobenzoic acid

Cat. No. B1292033
CAS RN: 58123-66-3
M. Wt: 245.21 g/mol
InChI Key: ZZNYBVMFYCWKIZ-UHFFFAOYSA-N
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Patent
US07160905B2

Procedure details

A solution of 3-methylsulfonylbenzoic acid (16.3 g) in 20% oleum (100 ml) was cooled (ice-bath) and fuming nitric acid (>90%; 90 ml) was added dropwise. The resulting mixture was stirred for 4 days at room temperature and was then poured onto crushed ice. The acids were partially neutralised by addition of solid sodium bicarbonate (to ˜pH2). The solid precipitate was filtered off and dried to give, as a pale beige solid D11 (15.6 g).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[N+:14]([O-])([OH:16])=[O:15].C(=O)(O)[O-].[Na+]>OS(O)(=O)=O.O=S(=O)=O>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:3])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
90 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give, as a pale beige solid D11 (15.6 g)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.